molecular formula C13H20ClN3O3S B193802 7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride CAS No. 103121-85-3

7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

Cat. No.: B193802
CAS No.: 103121-85-3
M. Wt: 333.84 g/mol
InChI Key: UVKYDOZUOXJZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride is a complex organic compound with significant applications in the field of antibiotics. It is a derivative of cephalosporin, a class of β-lactam antibiotics that inhibit bacterial cell wall synthesis. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria .

Biochemical Analysis

Cellular Effects

The effects of 1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride on cells are diverse and depend on the cell type and the cellular context . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride is complex and involves multiple steps . It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride is involved in various metabolic pathways . It can interact with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that depends on various factors . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride and its effects on activity or function are complex and depend on the specific cellular context . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride involves multiple steps. The key intermediate is the β-lactam ring, which is synthesized through a series of chemical reactions involving thiazole and pyrrolidine derivatives. The final product is obtained by reacting the intermediate with methylpyrrolidinium chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes the preparation of intermediates, purification, and final synthesis under stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of the original compound, which may have different antibacterial properties and applications .

Scientific Research Applications

7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying β-lactam antibiotics and their mechanisms.

    Biology: Employed in research on bacterial resistance and the development of new antibiotics.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.

    Industry: Utilized in the production of various pharmaceutical formulations

Comparison with Similar Compounds

Uniqueness: 7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride is unique due to its specific structure, which provides enhanced stability and activity against resistant bacterial strains. Its ability to inhibit a wide range of PBPs makes it particularly effective in treating infections caused by multi-drug resistant bacteria .

Properties

CAS No.

103121-85-3

Molecular Formula

C13H20ClN3O3S

Molecular Weight

333.84 g/mol

IUPAC Name

7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride

InChI

InChI=1S/C13H19N3O3S.ClH/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19;/h9,12H,2-7,14H2,1H3;1H

InChI Key

UVKYDOZUOXJZSR-UHFFFAOYSA-N

SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].Cl

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O.[Cl-]

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)O.[Cl-]

Appearance

Off-White to Light Yellow Solid

melting_point

>150°C (dec.)

Pictograms

Irritant; Health Hazard

Synonyms

(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Reactant of Route 2
7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Reactant of Route 3
7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Reactant of Route 4
7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Reactant of Route 5
7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Reactant of Route 6
7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.